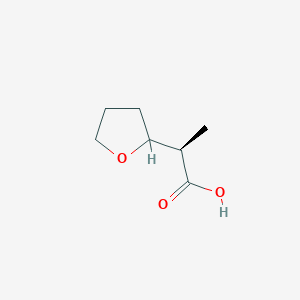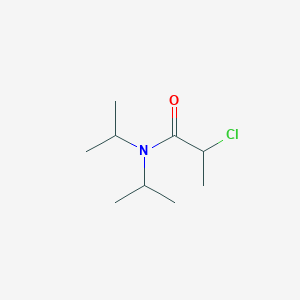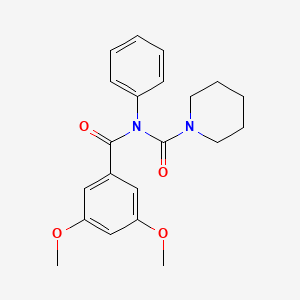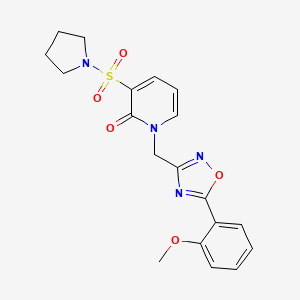![molecular formula C17H13Cl2N3O B3002629 1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-19-3](/img/structure/B3002629.png)
1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] (1AID3NDPH) is a novel compound that has been studied for its potential applications in the field of science and medicine. It is a derivative of indole-2,3-dione that has been modified with a N-(3,4-dichlorophenyl)hydrazone moiety. This compound has been used in various scientific and medical research applications due to its unique properties.
科学的研究の応用
Photolytic Behaviour and Potential Applications
A study by Dimitrijević et al. (2016) explored the photolytic behavior of 1H-indole-2,3-dione derivatives. They specifically investigated 1H-indole-2,3dione 3-[(2,4-dinitrophenyl)hydrazone in comparison with commercial photoprotective agents. This research suggests potential applications of such compounds, including 1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone, in the pharmaceutical and cosmetic industries as UV absorbers due to their photoprotective functions (Dimitrijević et al., 2016).
Anticancer Potential
Kuruca et al. (2008) conducted research on the antileukemic potential of derivatives of 5-Fluoro-1H-Indole-2,3-Dione-3-Thiosemicarbazone. The study included investigations on chronic myeloid leukemia and B-lymphoma cell lines, where the allyl derivative showed significant cytotoxic activity. This suggests that 1-allyl-1H-indole-2,3-dione derivatives might have potential as chemotherapeutic agents in cancer treatment (Kuruca et al., 2008).
Antimicrobial Properties
Ermut et al. (2013) synthesized a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones to investigate their chemotherapeutic activities. This study found that the allyl substituted derivatives were active against Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents (Ermut et al., 2013).
Synthesis and Molecular Properties
Kandemirli et al. (2015) focused on the synthesis of 1H-Indole-2,3-dione 3-[N-(4-fluorophenyl)-thiosemicarbazone and its metal complexes, providing insights into their molecular properties and reaction mechanisms. Such studies are crucial for understanding the behavior and potential applications of related compounds, including 1-allyl-1H-indole-2,3-dione derivatives (Kandemirli et al., 2015).
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-2-9-22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)10-11/h2-8,10,23H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJTRGXBAPYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)



![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)
![(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3002557.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B3002558.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)



![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002567.png)

